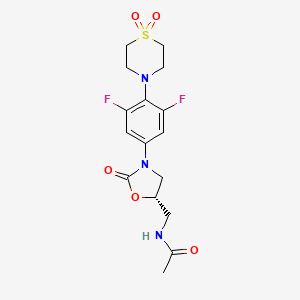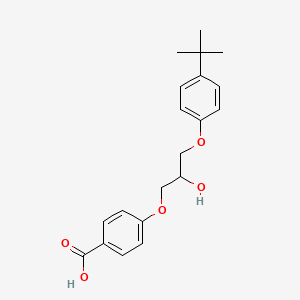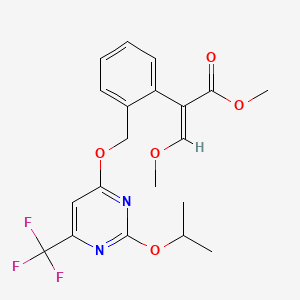
Fluacrypyrim
Overview
Description
Fluacrypyrim is a synthetic compound with various applications in the field of medicine and agriculture .
Synthesis Analysis
This compound and its analogs were synthesized in Dr. Yang’s lab . The synthesis process of this compound is crucial for its function .Molecular Structure Analysis
The molecular formula of this compound is C20H21F3N2O5 . The structure of this compound is crucial for its function .Chemical Reactions Analysis
This compound has been shown to inhibit the growth of leukemia cells by a predominant G1 arrest with a significant decrease of the protein and mRNA levels of cyclin D1 . It also inhibits prostaglandin F2α (PGF 2α)-, oxytocin-, acetylcholine-, and high K±induced uterine contractions in rats in vitro .Physical And Chemical Properties Analysis
This compound has a molecular weight of 426.4 g/mol . Its IUPAC name is methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate .Scientific Research Applications
Spectroscopic Data Interpretations
Fluacrypyrim, identified as a new miticide and a novel STAT3 activation inhibitor, has been studied for its spectroscopic properties. Research focused on its infrared spectrum, ultraviolet spectrum, NMR spectra, and mass spectra, providing insights into the compound's structure and fragmentation pathways. This research is significant for understanding the chemical properties and potential applications of this compound in scientific research (Yuan Yun-fe, 2013).
Impact on Gene Silencing in Petunia
In a study exploring the effects of this compound on petunia picotee petals, it was found that this compound inhibits post-transcriptional gene silencing (PTGS) of chalcone synthase A (CHSA). This inhibition affects anthocyanin biosynthesis, altering the petal patterns in petunias. This research provides insights into the specific mechanism of PTGS in petunia flowers and the potential for this compound to modify plant gene expression (Y. Ban et al., 2019).
STAT3 Activation Inhibition in Cancer Cells
This compound has been identified as a potent inhibitor of STAT3 activation, with implications for cancer therapy. The compound induces cell cycle arrest and apoptosis in cancer cells with constitutive STAT3 activation. This research highlights this compound's potential as a therapeutic agent in cancers characterized by abnormal STAT3 activity (Zu-Yin Yu et al., 2010).
Mechanism of Action
Target of Action
Fluacrypyrim primarily targets the Mitochondrial Complex III . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP) .
Mode of Action
This compound acts as an inhibitor of the Mitochondrial Complex III at the Qo site . By inhibiting this complex, this compound disrupts the normal flow of electrons within the electron transport chain. This disruption prevents the formation of ATP, thereby inhibiting the energy production of the cell .
Biochemical Pathways
This compound has been found to affect the p53-PUMA pathway . This pathway is involved in the regulation of apoptosis, the process of programmed cell death. This compound downregulates the expressions of p53-PUMA pathway target genes, such as Puma, Bax, and Noxa . This modulation of apoptotic activities suggests that this compound plays a protective role in radiation-induced hematopoietic damage .
Pharmacokinetics
It is known that the compound is effective when administered via peritoneal injection
Result of Action
This compound has been shown to protect hematopoietic stem and progenitor cells against irradiation via apoptosis prevention . It promotes survival after lethal dose irradiation and aids in the recovery of peripheral blood, bone marrow cell counts, hematopoietic stem cell cellularity, bone marrow colony-forming ability, and hematopoietic stem cell reconstituting ability .
Action Environment
This compound has a low water solubility and is volatile . It can persist in aquatic systems, indicating that it may be stable in various environmental conditions . It has a low level of toxicity to mammals, but shows a moderate to high level of toxicity to most aquatic species, earthworms, and birds . . These characteristics suggest that environmental factors can influence the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fluacrypyrim plays a significant role in biochemical reactions. It has been found to increase protein tyrosine phosphatases (PTPs) activity, resulting in the dephosphorylation of tyrosine kinases . This interaction with enzymes and proteins is crucial for its function as an acaricide and its effects on cellular processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to inhibit STAT3 protein activation in the G1 phase of the cell cycle, thereby inducing cell cycle arrest and preventing the growth of leukemia cells . Furthermore, this compound has been observed to reduce IR-induced apoptosis in hematopoietic stem and progenitor cells (HSPCs) both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. Specifically, this compound has been found to downregulate the expressions of p53-PUMA pathway target genes, such as Puma, Bax, and Noxa . This modulation of apoptotic activities in HSCs is a key aspect of this compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown promising recovery of peripheral blood, bone marrow (BM) cell counts, hematopoietic stem cell (HSC) cellularity, BM colony-forming ability, and HSC reconstituting ability upon treatment after sublethal dose irradiation . Little is known about its persistence in soil, but it can be persistent in aquatic systems .
Dosage Effects in Animal Models
In animal models, the peritoneal injection of this compound could effectively promote mice survival after lethal dose irradiation
Metabolic Pathways
Its role as an inhibitor of STAT3 suggests that it may interact with enzymes or cofactors involved in the JAK-STAT signaling pathway .
Transport and Distribution
Given its low water solubility and volatility , it may interact with specific transporters or binding proteins.
Subcellular Localization
Given its role as an inhibitor of STAT3, it may be localized to the cytoplasm where it can interact with STAT3 proteins .
properties
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[2-propan-2-yloxy-6-(trifluoromethyl)pyrimidin-4-yl]oxymethyl]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O5/c1-12(2)30-19-24-16(20(21,22)23)9-17(25-19)29-10-13-7-5-6-8-14(13)15(11-27-3)18(26)28-4/h5-9,11-12H,10H2,1-4H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWAGQASUDSFBG-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2C(=COC)C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=NC(=CC(=N1)OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058027 | |
| Record name | Fluacrypyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229977-93-9 | |
| Record name | Fluacrypyrim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229977-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluacrypyrim [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229977939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluacrypyrim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(methoxymethylene)-2-[[[2-(1-methylethoxy)-6-(trifluoromethyl)-4-pyrimidinyl]oxy]methyl]-, methyl ester, (αE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUACRYPYRIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ1L9VJTH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

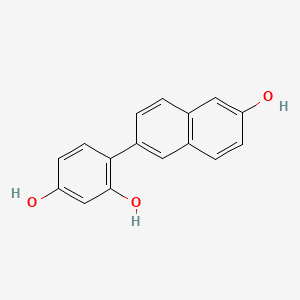
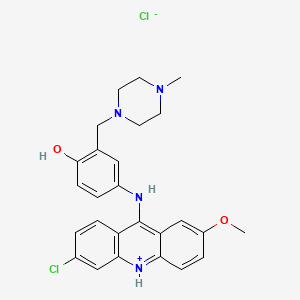
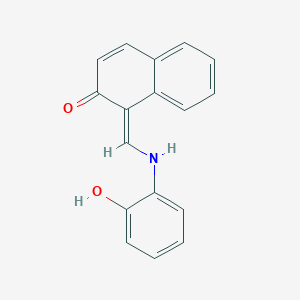
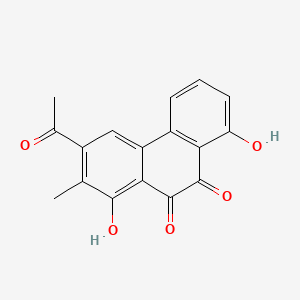
![3-[(4-fluorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide](/img/structure/B1663270.png)
![5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide](/img/structure/B1663271.png)
![N-[3-[2-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl]thiophene-2-carboxamide](/img/structure/B1663272.png)
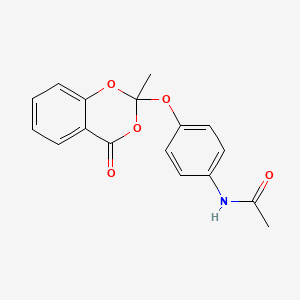
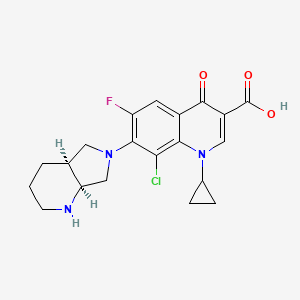
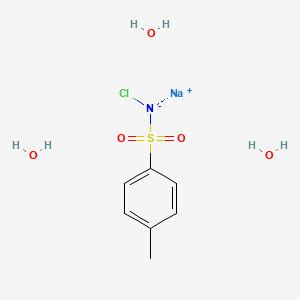

![7-[3-(4-Benzhydryloxypiperidin-1-yl)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B1663284.png)
